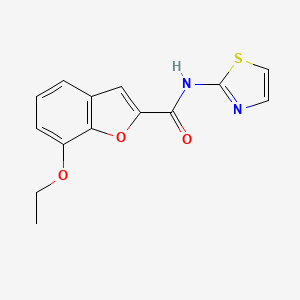

7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-ethoxy-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-2-18-10-5-3-4-9-8-11(19-12(9)10)13(17)16-14-15-6-7-20-14/h3-8H,2H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWJAJQPIDRRCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide involves several steps:

Synthesis of Benzofuran-2-carboxylic Acid: The benzofuran core is synthesized through a series of reactions, including cyclization and functional group modifications.

Formation of Thiazole Moiety: The thiazole ring is introduced through a condensation reaction involving appropriate thiazole precursors.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

7-Ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced products.

Common reagents and conditions used in these reactions include palladium catalysts for C-H arylation and transamidation procedures . Major products formed from these reactions include various substituted benzofuran and thiazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide exhibits several promising biological activities:

- Antiviral Properties : Similar compounds have shown efficacy against various viral infections, including herpes simplex virus and hepatitis C virus. The selectivity indices of these compounds are comparable to established antiviral drugs, suggesting potential for therapeutic use.

- Antimicrobial Activity : Compounds with structural similarities have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antiviral Research : A study explored the efficacy of thiazole-containing compounds against viral pathogens. Results indicated significant antiviral activity, leading to further investigations into their mechanisms of action.

- Cancer Treatment : In vitro studies have shown that derivatives of this compound can inhibit tumor cell proliferation. These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies .

- Pharmacokinetic Studies : Research focusing on the pharmacokinetics of similar compounds has provided insights into optimizing their efficacy and safety profiles through structural modifications.

Mechanism of Action

The mechanism of action of 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

7-Ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide can be compared with other similar compounds:

Benzofuran Derivatives: Compounds like methoxsalen and amiodarone share the benzofuran core and exhibit similar biological activities.

Thiazole Derivatives: Compounds like ritonavir and abafungin share the thiazole moiety and have comparable antimicrobial and anticancer properties.

The uniqueness of this compound lies in the combination of both benzofuran and thiazole moieties, which enhances its biological activity and broadens its range of applications.

Biological Activity

7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features, including the thiazole ring and benzofuran moiety, contribute to its diverse biological effects, which include antimicrobial, anti-inflammatory, and anticancer properties.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition affects the arachidonic acid pathway, leading to a decrease in prostaglandin production, which is crucial in mediating inflammation and pain responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antiviral properties against viruses such as herpes simplex virus and hepatitis C virus.

Anticancer Activity

Several studies have explored the anticancer potential of benzofuran derivatives. For instance, related compounds have demonstrated cytotoxic effects on various cancer cell lines. In particular, this compound has been evaluated for its ability to induce apoptosis in cancer cells, with promising results indicating its potential as a therapeutic agent .

Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for neuroprotective effects. A study highlighted that certain derivatives exhibited protective actions against NMDA-induced excitotoxicity in neuronal cells, suggesting a potential role in neurodegenerative disease treatment .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its selectivity and potency compared to other similar compounds. The thiazole ring is particularly significant for its pharmacological properties, while modifications to the benzofuran moiety can optimize activity against specific biological targets .

Table 1: Biological Activity Summary

Case Studies

- Anticancer Study : A series of chalcone derivatives related to this compound were synthesized and tested for anticancer activity. One derivative showed significant cytotoxic effects on various cancer cell lines, indicating the potential for developing new cancer therapies based on this scaffold .

- Neuroprotection : In vitro studies demonstrated that selected derivatives provided considerable protection against excitotoxicity in neuronal cultures, comparable to established neuroprotective agents like memantine .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide, and how can reaction conditions be tailored for higher yields?

- Methodological Answer :

- Step 1 : Use THF as a solvent for coupling reactions, as it facilitates nucleophilic substitution at the benzofuran carboxamide group (e.g., reactions with thiazole-2-amine derivatives) .

- Step 2 : Reflux conditions (e.g., 30–60 minutes at 80–100°C) improve intermediate formation, as seen in the synthesis of related benzoxazole derivatives .

- Step 3 : Purify via vacuum filtration and recrystallization in HCl/THF mixtures to achieve >75% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using H and C NMR to confirm the ethoxy group (δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH) and thiazole protons (δ ~7.5–8.5 ppm) .

- LC-MS : Use electrospray ionization (ESI) to detect the molecular ion peak (expected m/z: ~317.3 for CHNOS) and rule out byproducts .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1656 cm, C=S stretch at ~1265 cm) to verify carboxamide and thiazole moieties .

Q. What preliminary biological activities are reported for structurally analogous benzofuran-thiazole hybrids?

- Methodological Answer :

- Anticancer Screening : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays, noting IC values for thiazole-containing derivatives .

- Antimicrobial Assays : Evaluate via disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), referencing benzofuran-thiazole hybrids with MIC values <50 µg/mL .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents on the benzofuran and thiazole rings?

- Methodological Answer :

- Electron-Withdrawing Groups : Replace the ethoxy group with nitro (-NO) to enhance electrophilicity, as demonstrated in benzoxazole analogs with improved receptor binding .

- Thiazole Modifications : Introduce methyl or phenyl groups at the thiazole C5 position to assess steric effects on biological activity, using X-ray crystallography for conformational analysis .

- Data Validation : Compare IC values across derivatives using ANOVA to identify statistically significant SAR trends .

Q. What experimental strategies resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Purity Control : Re-test batches with <90% purity (via HPLC) to eliminate false positives from impurities (e.g., unreacted starting materials) .

- Assay Reproducibility : Standardize cell culture conditions (e.g., passage number, serum concentration) and use internal controls (e.g., doxorubicin) to minimize inter-lab variability .

- Meta-Analysis : Cross-reference data from >3 independent studies to distinguish outliers, as seen in benzofuran derivative toxicity profiles .

Q. What computational methods predict the target’s interactions with adenosine A2A receptors or other biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model the compound’s binding to A2A receptors, focusing on hydrogen bonds between the carboxamide and Thr88/His264 residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the receptor-ligand complex, calculating RMSD values <2.0 Å for viable candidates .

- QSAR Models : Develop 2D-QSAR equations using descriptors like logP and polar surface area to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.